molecular formula C17H21N3OS B2768254 2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol CAS No. 2380083-85-0

2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol

Cat. No. B2768254
CAS RN: 2380083-85-0
M. Wt: 315.44
InChI Key: JLHKGTHLHSKOMC-UHFFFAOYSA-N
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Description

The compound “2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods. One common method involves aromatic nucleophilic substitution reactions on dichloropyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a cyclobutyl group, an amino group, a phenyl ring with a methylsulfanyl group, and an ethanol group .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, they can incorporate nucleophiles regioselectively via S_NAr reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrimidine derivatives generally have good stability and can exhibit diverse chemical reactivity depending on the substituents present .

Future Directions

The study and development of pyrimidine derivatives is a significant area of research in medicinal chemistry, due to their presence in many biologically active compounds . Future research could explore the potential biological activity of this specific compound.

properties

IUPAC Name

2-[(6-cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-22-14-7-5-13(6-8-14)16(21)10-18-17-9-15(19-11-20-17)12-3-2-4-12/h5-9,11-12,16,21H,2-4,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKGTHLHSKOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC2=NC=NC(=C2)C3CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol

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